(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid

Description

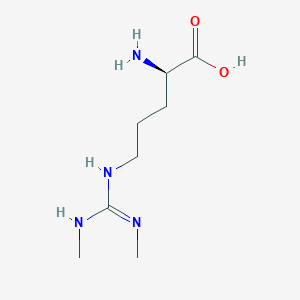

(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with a bis(methylamino)methylene group at the 5-position and an amino group at the 2-position. Its IUPAC name reflects the stereochemistry (R-configuration) and functional groups, distinguishing it from natural amino acids. The compound has a molecular formula of C₈H₁₇N₅O₂ and a molecular weight of 215.26 g/mol (calculated). It is listed under CAS number 30344-00-4 and is primarily used in research settings for exploring peptide modifications and receptor interactions .

The compound’s structure includes:

- A bis(methylamino)methylene group, which introduces steric and electronic effects that influence solubility and binding properties.

- A carboxylic acid terminus, enabling participation in peptide bond formation.

- A chiral center (R-configuration), critical for stereospecific interactions in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid typically involves the coupling of an amino acid with a bis(methylamino)methylene group. One common method is the activation of the carboxylic acid group of the amino acid to form an acid chloride, which then reacts with a bis(methylamino)methylene amine under mild conditions to form the desired compound . This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound's ability to interact with various biological systems makes it a candidate for drug development. Preliminary studies suggest it may bind to receptors involved in neurotransmission and metabolic regulation, which could lead to novel treatments for neurological disorders or metabolic diseases.

- Nonproteinogenic Amino Acids :

- Potential Anti-tubercular Activity :

Biochemical Applications

-

Enzyme Interaction Studies :

- Understanding how this compound interacts with enzymes can provide insights into its biochemical pathways. Initial findings suggest it may influence enzyme activity related to metabolic processes.

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing various derivatives that could enhance its biological properties, making it a versatile tool in biochemical research.

Case Studies

-

Neurotransmitter Modulation :

- A study explored the effects of this compound on neurotransmitter levels in animal models, suggesting potential use in treating conditions like depression or anxiety by modulating neurotransmitter release and uptake.

-

Metabolic Regulation :

- Research indicated that this compound could influence metabolic pathways, potentially aiding in the management of metabolic disorders such as obesity or diabetes.

Mechanism of Action

The mechanism of action of ®-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bis(methylamino)methylene group can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of modified amino acids with substitutions on the pentanoic acid backbone. Key analogues include:

L-Arginine

- Structure: (2S)-2-Amino-5-[(diaminomethylidene)amino]pentanoic acid.

- Substituent: A guanidino group (diaminomethylidene) at the 5-position.

- Biological Role : Precursor for nitric oxide synthesis and urea cycle intermediate .

- Key Difference: The guanidino group in arginine is more polar than the bis(methylamino)methylene group in the target compound, leading to higher solubility in aqueous media .

L-Citrulline

- Structure: (2S)-2-Amino-5-(carbamoylamino)pentanoic acid.

- Substituent: A carbamoylamino group (ureido) at the 5-position.

- Biological Role : Intermediate in the urea cycle and precursor to arginine; enhances vasodilation via nitric oxide pathways .

- Key Difference: The carbamoylamino group lacks the methylamino substituents, reducing steric hindrance compared to the target compound .

Tilarginine

- Structure: (2S)-2-Amino-5-[(methylcarbamimidoyl)amino]pentanoic acid monoacetate.

- Substituent: A methylcarbamimidoyl group (monomethylated guanidine).

- Application : Investigated for treating cardiogenic shock due to its nitric oxide synthase inhibitory activity .

- Key Difference: The mono-methylation on the carbamimidoyl group reduces basicity compared to the bis(methylamino) substitution in the target compound .

Ornithine Derivatives (e.g., 2-Amino-5-(piperidin-1-yl)pentanoic acid)

- Structure : Modifications at the 5-position with heterocyclic groups (e.g., piperidine or benzylpiperidine).

- Application : Explored as arginine mimetics in opioid receptor binding studies .

- Key Difference: Heterocyclic substituents introduce conformational rigidity, contrasting with the flexible bis(methylamino)methylene group .

Physicochemical and Functional Comparisons

Solubility

- The target compound’s bis(methylamino)methylene group enhances hydrophobicity compared to L-arginine and L-citrulline, which have polar substituents (e.g., guanidino or carbamoylamino groups) .

- Derivatives with tert-butoxycarbonyl (Boc) protection, such as (S)-2-Amino-5-((2,2,10,10-Tetramethyl-4,8-Dioxo-3,9-Dioxa-5,7-Diazaundecan-6-Ylidene)Amino)Pentanoic Acid, exhibit even lower solubility due to bulky protecting groups .

Table 1. Comparative Overview of Key Compounds

Biological Activity

(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid, often referred to as a derivative of amino acids with potential therapeutic applications, has garnered interest in various biomedical research fields. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of multiple amino groups and a pentanoic acid backbone. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmitter regulation and metabolism.

- Receptor Interaction : It may interact with specific receptors in the central nervous system, influencing neurochemical pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.85 | |

| Other Analog | A549 (lung cancer) | 4.53 |

The above table summarizes IC50 values for the compound and its analogs against various cancer cell lines, indicating promising efficacy compared to standard chemotherapeutics like Doxorubicin.

Neuroprotective Effects

In neuropharmacological studies, the compound has demonstrated potential neuroprotective effects:

- Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antitumor Activity : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotection : Animal models treated with the compound exhibited reduced neurodegeneration markers and improved cognitive function, indicating its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic pathways and critical reaction conditions for producing high-purity (R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. Key steps:

- Use Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect amines, ensuring regioselectivity .

- Control reaction parameters:

- Temperature : Maintain 0–4°C during coupling reactions to minimize racemization.

- pH : Adjust to 8–9 for efficient amide bond formation (e.g., using DCC/NHS coupling).

- Solvents : Anhydrous DMF or dichloromethane for solubility and reactivity .

- Purify intermediates via flash chromatography or recrystallization. Final purification often employs reverse-phase HPLC with acetonitrile/water gradients .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy :

- 1H/13C NMR : Confirm backbone structure and stereochemistry (e.g., δ 1.2–1.5 ppm for methyl groups; δ 3.0–3.5 ppm for methylamino moieties) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight (expected [M+H]+: ~275.3 g/mol) and isotopic patterns .

- HPLC : Assess purity (>95% by area under the curve at 220 nm) .

Q. What functional groups in this compound are prone to side reactions, and how can they be stabilized?

- Methodological Answer : Reactive groups include:

- Primary amine : Susceptible to oxidation; stabilize by storing under inert gas (N2/Ar) at -20°C .

- Methyleneamino group : Hydrolyzes under acidic conditions; avoid aqueous pH <5 during synthesis .

- Carboxylic acid : May form salts; use neutral buffers (e.g., PBS) in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

- Methodological Answer :

- Hypothesis Testing :

Impurity Analysis : Compare experimental NMR with simulated spectra (e.g., using ACD/Labs or MestReNova) to identify byproducts .

Isotopic Labeling : Synthesize deuterated analogs to trace fragment origins in MS .

- Advanced Techniques :

- LC-MS/MS : Fragment ions (e.g., m/z 132.1 for methylamino groups) help assign unexpected peaks .

- X-ray Crystallography : Resolve stereochemical ambiguities if crystallization is feasible .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Optimized Coupling Agents : Replace DCC with HATU/OxymaPure to reduce racemization .

- Inert Atmosphere : Perform reactions under N2 to prevent oxidation of amines .

- Protection of Reactive Sites : Temporarily block the carboxylic acid with tert-butyl esters to avoid unintended nucleophilic attacks .

Q. How can computational modeling predict the compound’s reactivity in novel biochemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., amidases) to predict hydrolysis rates .

- DFT Calculations : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., methylamino groups with high electron density) .

- Docking Studies : Predict binding affinities to biological targets (e.g., peptide transporters) using AutoDock Vina .

Q. What methodologies are recommended for impurity profiling in large-scale synthesis?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (2–12) to identify degradation pathways .

- HPLC-MS with PDA Detection : Track impurities at 210–400 nm; quantify using external standards .

- Stability-Indicating Methods : Validate assays per ICH guidelines (Q1A/Q2B) to ensure specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.